1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-bromobenzyl)piperidine-4-carboxamide
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-BROMOBENZYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C23H21BrN4O2 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-bromophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H21BrN4O2/c24-17-7-5-15(6-8-17)13-25-23(29)16-9-11-28(12-10-16)22-21-20(26-14-27-22)18-3-1-2-4-19(18)30-21/h1-8,14,16H,9-13H2,(H,25,29) |
InChI Key |
UFXDVAPPTJJGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Br)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-BROMOBENZYL)-4-PIPERIDINECARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Bromobenzyl Group: The bromobenzyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-BROMOBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-BROMOBENZYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-BROMOBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-BROMOBENZYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives. Similar compounds include:
- 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol
- 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-amine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-BROMOBENZYL)-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
